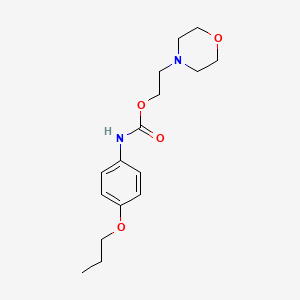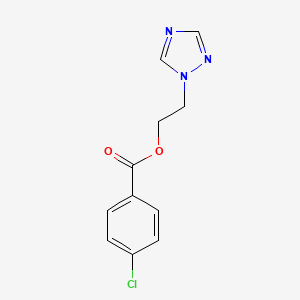
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester is a compound that combines the structural features of benzoic acid, chloro-substituted benzene, and triazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester typically involves the reaction of 4-chlorobenzoic acid with 2-(1H-1,2,4-triazol-1-yl)ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene . The esterification process can be catalyzed by acidic catalysts like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: 4-chlorobenzoic acid
Reduction: 2-(1H-1,2,4-triazol-1-yl)ethanol
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . This interaction can disrupt critical biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the ester group.
4-chlorobenzoic acid: Similar structure but lacks the triazole moiety.
2-(1H-1,2,4-triazol-1-yl)ethanol: Similar structure but lacks the benzoic acid moiety.
Uniqueness
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro-substituted benzene ring and the triazole moiety allows for diverse applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
66760-20-1 |
|---|---|
Fórmula molecular |
C11H10ClN3O2 |
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
2-(1,2,4-triazol-1-yl)ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C11H10ClN3O2/c12-10-3-1-9(2-4-10)11(16)17-6-5-15-8-13-7-14-15/h1-4,7-8H,5-6H2 |
Clave InChI |
DYQIDVPSGGVAEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCCN2C=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
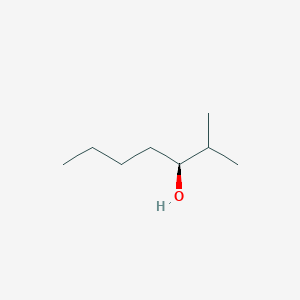
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)



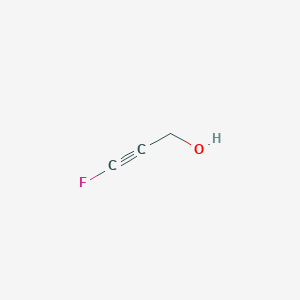
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
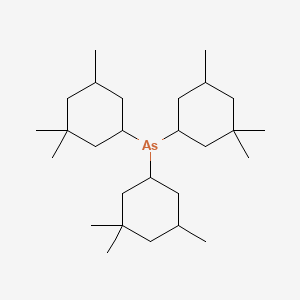
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
